7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Overview
Description
7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, also known as Cercosporin, is a natural pigment produced by Cercospora fungi. Cercosporin has been widely studied due to its unique chemical structure and biological properties.
Mechanism Of Action
7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been shown to exhibit a variety of biological activities through its redox properties. It is a potent photosensitizer that can generate reactive oxygen species (ROS) upon exposure to light. ROS can induce oxidative stress and damage to cellular components, leading to cell death. 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical And Physiological Effects
7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been shown to exhibit a wide range of biochemical and physiological effects. It can induce oxidative stress and damage to cellular components, leading to cell death. 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has also been shown to induce DNA damage and inhibit DNA repair mechanisms. Additionally, 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been shown to induce changes in cellular signaling pathways, leading to altered gene expression and cellular responses.
Advantages And Limitations For Lab Experiments
7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several advantages for use in lab experiments. Its unique chemical structure and redox properties make it an ideal candidate for use in organic electronics, sensors, and solar cells. Its ability to induce oxidative stress and damage to cellular components also makes it a useful tool for studying cellular signaling pathways and gene expression. However, 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one also has several limitations for use in lab experiments. Its complex structure and low yield make it difficult to synthesize in large quantities. Additionally, its potent photosensitizing properties can make it difficult to work with in the laboratory.
Future Directions
There are several future directions for research on 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one. One potential application is its use as an anticancer agent. Further research is needed to determine the optimal dosage and delivery method for 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one as an anticancer agent. Additionally, the potential use of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one in organic electronics, sensors, and solar cells warrants further investigation. Finally, the use of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one as a tool in plant pathology research could lead to a better understanding of the interaction between plants and fungal pathogens.
Synthesis Methods
7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can be synthesized through the isolation of Cercospora fungi and extraction of the pigment. The chemical structure of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one consists of a quinone ring with a pyridine and phenyl group attached. The synthesis of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been challenging due to its complex structure and low yield. However, recent advancements in chemical synthesis techniques have led to the successful synthesis of 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one in the laboratory.
Scientific Research Applications
7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been extensively studied for its biological properties and potential applications in various fields. Its unique chemical structure and redox properties make it an ideal candidate for use in organic electronics, sensors, and solar cells. 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has been used as a tool in plant pathology research to study the interaction between plants and fungal pathogens.
properties
IUPAC Name |
4-hydroxy-7-methyl-3-phenyl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-12-10-14-8-5-9-20-17(14)15(11-12)18(21)16(19(20)22)13-6-3-2-4-7-13/h2-4,6-7,10-11,21H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMNAMCJEBWORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=C(C(=O)N3CCC2)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715773 | |
Record name | 7-Hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
CAS RN |
175204-96-3 | |
Record name | 2,3-Dihydro-7-hydroxy-9-methyl-6-phenyl-1H,5H-benzo[ij]quinolizin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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